molecular formula C9H15NO2 B3037889 (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate CAS No. 65651-80-1

(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate

Cat. No.: B3037889
CAS No.: 65651-80-1
M. Wt: 169.22 g/mol
InChI Key: VFFHLZJSZHWXAJ-VMPITWQZSA-N
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Description

(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate is a heterocyclic compound with the molecular formula C9H15NO2 It is characterized by the presence of a pyrrolidine ring attached to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate can be synthesized through a reaction involving ethyl acrylate and pyrrolidine. The reaction typically proceeds under mild conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of pyrrolidine to the acrylate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, and halides.

Major Products Formed

Scientific Research Applications

(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The acrylate moiety may also participate in covalent bonding with nucleophilic sites in biological molecules, leading to changes in their function .

Comparison with Similar Compounds

Similar Compounds

    Methyl (E)-3-(pyrrolidin-1-yl)acrylate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl (E)-3-(pyrrolidin-1-yl)propionate: Similar structure but with a propionate moiety instead of an acrylate.

Uniqueness

(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate is unique due to its specific combination of the pyrrolidine ring and acrylate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

ethyl (E)-3-pyrrolidin-1-ylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)5-8-10-6-3-4-7-10/h5,8H,2-4,6-7H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFHLZJSZHWXAJ-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CN1CCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/N1CCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 29.43 g of ethyl propiolate (0.30 mol) in 200 ml of benzene was held at 25° in a water bath with magnetic stirring. A solution of 21.34 g of pyrrolidine in 50 ml of benzene was added dropwise over a period of 45 minutes, during which time the temperature rose to 35°. The clear brown solution was stirred overnight and the solvent removed under reduced pressure at 55°. The residue was distilled under pressure to give 35.05 g of yellow oil, boiling point 110° (0.4 torr), which crystallized upon standing. The yellow solid was recrystallized from petroleum ether to give 31.36 (62%) of yellowish platelets, m.p. 37.5°-39.5°.
Quantity
29.43 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
21.34 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate
Reactant of Route 2
Reactant of Route 2
(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate

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